molecular formula C5H6N2O3 B2516004 4-methyl-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylic acid CAS No. 1081129-70-5

4-methyl-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylic acid

Cat. No.: B2516004
CAS No.: 1081129-70-5
M. Wt: 142.114
InChI Key: QWUJNMFVWICHOQ-UHFFFAOYSA-N
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Description

4-Methyl-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylic acid is a heterocyclic compound with a pyrazole ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-methyl-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylic acid typically involves the reaction of hydrazine derivatives with acetylenic ketones. This reaction forms pyrazoles and often results in a mixture of regioisomers . The reaction conditions usually include the use of a catalyst and controlled temperature to ensure the desired product is obtained.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, eco-friendly catalysts and solvents are often employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions: 4-Methyl-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Comparison with Similar Compounds

Uniqueness: 4-Methyl-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylic acid is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

4-methyl-5-oxo-1,2-dihydropyrazole-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O3/c1-2-3(5(9)10)6-7-4(2)8/h1H3,(H,9,10)(H2,6,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWUJNMFVWICHOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NNC1=O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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